(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a chemical compound characterized by its unique structure, which includes a fluorophenyl group and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanylideneimidazolidinone core can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group similar to (5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one.
4-Chloromethcathinone: A stimulant drug of the cathinone class, with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
This compound is unique due to its combination of a fluorophenyl group and a sulfanylideneimidazolidinone core, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H7FN2OS |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5- |
InChI Key |
ISEWJUFUPBFYNZ-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)N2)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)F |
Origin of Product |
United States |
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